molecular formula C13H17BFNO5 B2832368 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester CAS No. 2096998-37-5

2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester

Cat. No.: B2832368
CAS No.: 2096998-37-5
M. Wt: 297.09
InChI Key: SRUIWVYKRDAECT-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester, with the CAS number 2096998-37-5, is an organoboron compound supplied with a typical purity of 96% . This reagent is a solid, air-stable boronic ester with the molecular formula C13H17BFNO5 and a molecular weight of 297.1 g/mol . Its structure, 2-(2-Fluoro-3-methoxy-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, makes it a versatile and critical intermediate in synthetic organic chemistry , particularly in metal-catalyzed cross-coupling reactions . The primary research value of this compound lies in its application as a key building block in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental step in the construction of complex organic molecules. The specific substitution pattern on the phenyl ring—featuring fluoro, methoxy, and nitro functional groups—makes this boronic ester a valuable precursor for introducing a uniquely functionalized phenyl ring into a target structure. These functional groups are common pharmacophores, suggesting its potential use in the development of active pharmaceutical ingredients (APIs) and other advanced materials . The pinacol ester group enhances the compound's stability and shelf-life, facilitating handling and storage compared to its boronic acid counterpart. For optimal stability and longevity, this product should be stored under refrigerated conditions . This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a laboratory setting, using appropriate personal protective equipment.

Properties

IUPAC Name

2-(2-fluoro-3-methoxy-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)10-8(16(17)18)6-7-9(19-5)11(10)15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUIWVYKRDAECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 50-80°C for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling:
The compound serves as an effective boron reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in constructing complex organic frameworks. The presence of the fluorine atom and the nitro group enhances the electrophilicity of the aryl halide, facilitating the coupling reaction with various nucleophiles, including aryl and vinyl boronic acids .

Functionalization of Alkenes:
Recent studies have highlighted the compound's potential in catalytic protodeboronation processes. This method allows for the functionalization of alkenes through a radical approach, leading to valuable transformations such as anti-Markovnikov hydromethylation. This transformation is particularly useful for synthesizing complex molecules like natural products and pharmaceuticals .

Medicinal Chemistry

Drug Development:
In medicinal chemistry, 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester is investigated for its role in drug development. Its ability to form stable complexes with biological targets is crucial for designing new therapeutic agents. The nitro group can also be reduced to amines, providing further functionalization opportunities that are beneficial in creating active pharmaceutical ingredients (APIs) with improved efficacy and selectivity .

Biological Activity:
The compound's structural features may contribute to its biological activity, making it a candidate for studying interactions with various biological pathways. The incorporation of fluorine can enhance metabolic stability and bioavailability, which are critical factors in drug design .

Material Science

Polymer Chemistry:
In material science, this boronic acid pinacol ester is utilized in synthesizing advanced materials such as polymers and nanocomposites. Its reactivity allows for the formation of cross-linked structures that can enhance material properties like thermal stability and mechanical strength. The ability to modify polymer backbones with boronic esters opens avenues for creating smart materials with specific functionalities .

Sensors and Catalysts:
The compound has potential applications in developing sensors due to its ability to interact with various analytes through boron coordination chemistry. Additionally, it can be used as a catalyst or catalyst precursor in various chemical transformations, expanding its utility beyond traditional organic synthesis .

Case Studies

Application AreaDescriptionReference
Organic SynthesisUsed in Suzuki-Miyaura coupling for C-C bond formation ,
Medicinal ChemistryInvestigated for drug development; potential for reducing nitro groups
Material ScienceEmployed in synthesizing polymers and nanocomposites
Sensors and CatalystsPotential use in sensor development and as a catalyst precursor

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The reaction mechanism includes:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

Structural Analogues: Substituent Variations

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound Reference
2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester F (2), OMe (3), NO₂ (6) C₁₃H₁₆BFNO₅ 313.08 PN-4518 () Reference compound
2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester Br (2), F (6), NO₂ (3) C₁₂H₁₄BBrFNO₄ 346.0 2377611-63-5 Bromine substitution reduces reactivity in cross-coupling vs. fluorine
6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester Cl (6), F (2), OMe (3) C₁₃H₁₇BClFO₃ 308.54 2121513-63-9 Chlorine at position 6 increases steric hindrance
2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester F (2), OMe (6), Me (4) C₁₄H₂₀BFO₃ 266.12 2121513-46-8 Methyl group enhances electron-donating effects
3-Fluoro-2-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester F (3), NMe₂CO (2) C₁₅H₂₁BFNO₃ 293.14 2121512-58-9 Carbamoyl group introduces polar functionality

Reactivity and Stability Comparisons

Suzuki-Miyaura Coupling
  • Electron-Withdrawing Effects : The nitro group in the target compound accelerates oxidative addition in palladium-catalyzed couplings but may reduce nucleophilic attack efficiency compared to methyl-substituted analogues (e.g., 2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester) .
  • Halogen Effects : Bromine-substituted analogues (e.g., 2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester) exhibit slower coupling rates due to stronger C–Br bonds vs. C–F bonds .
Hydrogen Peroxide Reactivity
  • Nitrophenyl boronic esters (e.g., 4-nitrophenylboronic acid pinacol ester) undergo rapid oxidation with H₂O₂, forming phenolic byproducts (λmax shift to 405 nm in UV-vis) . The target compound’s nitro group likely enhances this reactivity, whereas methoxy or methyl groups in analogues slow the reaction .

Biological Activity

2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester (CAS Number: 2096998-37-5) is a boronic ester compound that has garnered attention for its biological activity and utility in organic synthesis. Its molecular formula is C13H17BFNO5, and it is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group, which contribute to its unique chemical properties.

The compound is synthesized through the reaction of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid with pinacol under dehydrating conditions. This process typically requires an inert atmosphere and elevated temperatures to ensure complete esterification. The resulting compound exhibits stability and reactivity that make it suitable for various applications, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in constructing biaryl compounds used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of biologically active compounds, including:

  • Anti-cancer agents : The compound's ability to form carbon-carbon bonds facilitates the development of complex structures that are essential in cancer therapeutics.
  • Anti-inflammatory drugs : Similar synthetic pathways have been employed to create compounds targeting inflammatory pathways.

Fluorescent Probes

The compound serves as a building block for fluorescent probes used in biological imaging. Its unique electronic properties allow for the development of sensors that can detect specific biological markers, enhancing the visualization of cellular processes .

Case Study: Fluorescent Sensor Development

A study demonstrated the application of boronic acid derivatives, including this compound, in creating fluorescent sensors for glucose detection. The incorporation of the boronic ester moiety allows for selective binding to diols, resulting in a measurable change in fluorescence intensity. This property is exploited in diagnostic applications, particularly for monitoring glucose levels in diabetic patients .

Protodeboronation Mechanism

Research indicates that this compound undergoes protodeboronation under acidic or basic conditions. This reaction pathway can lead to the release of biologically active phenolic compounds, which may exhibit their own pharmacological properties. Understanding this mechanism is crucial for optimizing its use in drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other boronic esters:

CompoundKey FeaturesBiological Activity
Phenylboronic Acid Pinacol Ester Lacks electron-withdrawing groupsLess reactive in coupling reactions
4-Methoxyphenylboronic Acid Ester Methoxy group at para positionSimilar reactivity but different selectivity
2-Fluoro-3-methoxyphenylboronic Acid Contains fluorine and methoxy groupsEnhanced reactivity and stability

The unique combination of electron-withdrawing and donating groups in this compound enhances its reactivity and makes it a valuable reagent in both organic synthesis and medicinal chemistry .

Q & A

Q. Key Citations :

  • Synthesis & Stability:
  • Cross-Coupling Reactivity:
  • Analytical Methods:
  • ROS Detection:

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